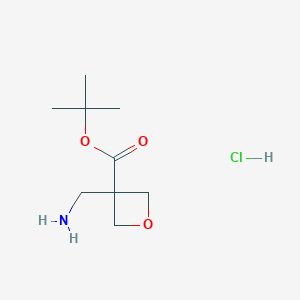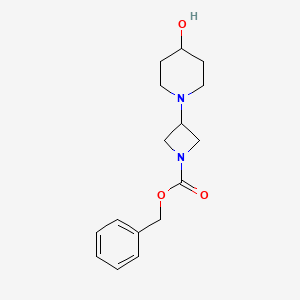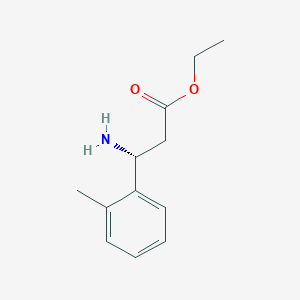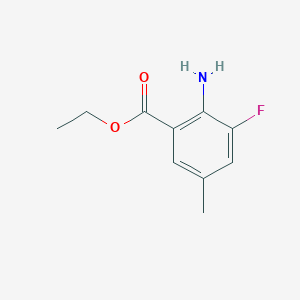![molecular formula C9H16ClNO2 B15307412 Rac-(4ar,5s,7ar)-octahydro-1h-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B15307412.png)
Rac-(4ar,5s,7ar)-octahydro-1h-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(4ar,5s,7ar)-octahydro-1h-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by its unique structure, which includes a cyclopentane ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(4ar,5s,7ar)-octahydro-1h-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the cyclopentane ring, the introduction of the pyridine ring, and the final hydrochloride salt formation. Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. The final product is typically purified using crystallization, filtration, and drying techniques to obtain the hydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
Rac-(4ar,5s,7ar)-octahydro-1h-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, reducing agents, and solvents. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, pressures, and pH levels to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Rac-(4ar,5s,7ar)-octahydro-1h-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Rac-(4ar,5s,7ar)-octahydro-1h-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Rac-(4ar,5s,7ar)-octahydro-1h-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
- Rac-(3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride
- Rac-(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one hydrochloride
These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific ring structure and the presence of the carboxylic acid and hydrochloride groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H16ClNO2 |
|---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
(4aS,5R,7aS)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(12)8-2-1-6-5-10-4-3-7(6)8;/h6-8,10H,1-5H2,(H,11,12);1H/t6-,7+,8-;/m1./s1 |
InChI Key |
BRAADQXYFDQOHC-ARIDFIBWSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H]2[C@H]1CNCC2)C(=O)O.Cl |
Canonical SMILES |
C1CC(C2C1CNCC2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid](/img/structure/B15307359.png)

![N-(2-Amino-1-(naphthalen-2-yl)ethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-7-carboxamide hydrochloride](/img/structure/B15307363.png)
![8,8-Difluoro-4-azaspiro[2.5]octane hydrochloride](/img/structure/B15307376.png)




![3-Azabicyclo[3.3.1]nonan-7-one](/img/structure/B15307403.png)
![(2S)-2-amino-3-[2-(trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid hydrochloride](/img/structure/B15307408.png)
